Dimethyl 4-(2-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is significant in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine core, followed by the introduction of the substituents at specific positions. Common reagents used in these reactions include various chlorinating agents, trifluoromethylating agents, and methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the dihydropyridine ring, affecting its electronic properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various halogenated or functionalized derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, contributing to its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.
Amlodipine: A widely used calcium channel blocker with a similar dihydropyridine core.
Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.
Uniqueness
3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its trifluoromethyl and chlorophenyl substituents, which impart unique electronic and steric properties. These features can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other similar compounds.
Properties
Molecular Formula |
C22H17ClF3NO4 |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H17ClF3NO4/c1-30-20(28)16-11-27(14-7-5-6-13(10-14)22(24,25)26)12-17(21(29)31-2)19(16)15-8-3-4-9-18(15)23/h3-12,19H,1-2H3 |
InChI Key |
KLHFQRLXANTUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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